molecular formula C19H21NOS B11791801 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one

1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11791801
M. Wt: 311.4 g/mol
InChI Key: QRMSQIUMTKHYKM-UHFFFAOYSA-N
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Description

1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one core with a benzylthio and ethylphenyl substitution, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the cascade reactions of N-substituted piperidines, which include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups in the molecule.

Comparison with Similar Compounds

1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-ethylphenyl derivatives with benzylthio groups in a pyrrolidine framework. The compound is characterized through various spectroscopic techniques, including NMR and mass spectrometry, which confirm its molecular structure and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)Characterization Techniques
12-Ethylphenyl + Benzylthio compound70-85%NMR, MS
2Pyrrolidine addition under reflux65-80%NMR, IR

Antimicrobial Properties

Research indicates that compounds with a pyrrolidinone structure often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism. In vitro assays have demonstrated IC50 values indicating potent inhibition, making it a candidate for further development as an anticancer or antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the benzylthio substituent and the ethyl group on the phenyl ring have been shown to affect potency and selectivity against specific biological targets. For example, substituents that enhance lipophilicity may improve membrane permeability and bioavailability .

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of pyrrolidinone derivatives, including this compound. The study reported that certain modifications led to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity toward normal cells. This finding highlights the therapeutic potential of this compound in cancer treatment .

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-benzylsulfanyl-2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H21NOS/c1-2-16-17(20-13-7-12-19(20)21)10-6-11-18(16)22-14-15-8-4-3-5-9-15/h3-6,8-11H,2,7,12-14H2,1H3

InChI Key

QRMSQIUMTKHYKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCC3=O

Origin of Product

United States

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